

# Investigating "A86": A Search for Anti-Leukemic Properties Reveals No Designated Compound

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Casein Kinase inhibitor A86

Cat. No.: B10828046 Get Quote

A comprehensive review of scientific literature and clinical trial databases reveals no specific anti-leukemic compound designated as "A86." While the query sought an in-depth technical guide on the anti-leukemic properties of a substance referred to as A86, extensive searches have not identified any peer-reviewed research or clinical data corresponding to a leukemia therapeutic with this identifier.

It is possible that "A86" may be an internal, preclinical designation for a compound not yet disclosed in public-facing literature, a misinterpretation of another compound's name, or a project codename.

One clinical trial was identified using the identifier "A86" (MK-3475-A86); however, this study pertains to Pembrolizumab, an immunotherapy drug, and its subcutaneous administration for the treatment of non-small cell lung cancer, not leukemia.[1]

While the direct request concerning "A86" cannot be fulfilled due to the absence of relevant data, the initial search did yield information on several other compounds with demonstrated anti-leukemic activities. These include:

- MI-3454: A compound that has shown significant activity in mouse models against subtypes
  of leukemia with MLL1 rearrangements and NPM1 mutations by inhibiting the menin-MLL1
  protein-protein interaction.[2]
- Thiophene F-8: A novel pharmaceutical compound identified to induce programmed cell death in leukemia and lymphoma cells.[3]



 AD80: A multikinase inhibitor that targets the PI3K/STMN1 axis and has demonstrated cytotoxic effects in acute leukemia cellular models.[4]

These examples highlight the ongoing research and development of novel therapeutics for leukemia, each with specific mechanisms of action and experimental data. However, without any specific information linking the designation "A86" to an anti-leukemic agent, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals interested in the anti-leukemic properties of novel compounds, it is recommended to refer to scientific databases such as PubMed, ClinicalTrials.gov, and publications from major cancer research institutions for information on specific, named compounds. Should "A86" be a proprietary or early-stage designation, further information would only be available through direct communication with the research entity that has assigned this identifier.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. aps.anl.gov [aps.anl.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. AD80, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating "A86": A Search for Anti-Leukemic Properties Reveals No Designated Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828046#investigating-the-anti-leukemic-properties-of-a86]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com